molecular formula C16H14FN3O2S B2699148 (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(morpholino)methanone CAS No. 1049446-09-4

(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(morpholino)methanone

Cat. No.: B2699148
CAS No.: 1049446-09-4
M. Wt: 331.37
InChI Key: CNOCGCSHLPEXKD-UHFFFAOYSA-N
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Description

The compound “(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(morpholino)methanone” is a chemical compound with a unique structure that allows for diverse applications, such as drug discovery, molecular imaging, and understanding biological processes. It has a molecular weight of 246.265 .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-aminothiazole and α-bromo-4-fluoroacetophenone in ethanol, which is heated under reflux for 16 hours . The mixture is then concentrated to 30 mL under reduced pressure .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an imidazo[2,1-b]thiazole nucleus, which is a very interesting scaffold in terms of chemistry and biological activity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 70 °C. Its NMR (CDCl3, 300 MHz) δ is 7.37 (s, 5H), 5.52 (bs, 1H), 5.11 (s, 2H), 4.28 (t, 2H, J = 6.0 Hz), 3.52 (s, 2H), 2.98 (s, 3H); and its 13 C NMR (CDCl3, 75 MHz) δ is 156.4, 136.3, 128.5, 128.2, 128.1, 68.6, 66.9, 40.4, 37.3 .

Scientific Research Applications

Antitumor Activity

Research has demonstrated the potential of related compounds in inhibiting the proliferation of various cancer cell lines. For instance, a study on the synthesis and antitumor activity of a similar compound showed distinct inhibition on the proliferation of A549 (lung carcinoma), BGC-823 (gastric carcinoma), and HepG-2 (hepatocellular carcinoma) cancer cell lines (Tang & Fu, 2018). These findings suggest that derivatives of (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(morpholino)methanone could exhibit similar antitumor properties.

Antimicrobial Activity

Another area of application is the development of antimicrobial agents. Studies have synthesized various derivatives that exhibited promising antimicrobial activities. For example, compounds synthesized for their potential antimycobacterial activity highlighted the versatility of the chemical structure in targeting bacterial infections (Sathe et al., 2011).

Herbicidal Activity

The chemical structure of this compound and its derivatives also finds application in the development of novel herbicides. Research into novel triazolinone derivatives, which share structural similarities, revealed compounds with significant herbicidal activities, suggesting potential for the development of new agrochemicals (Luo et al., 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, H319, H335, and the precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2S/c17-12-3-1-11(2-4-12)13-9-20-14(10-23-16(20)18-13)15(21)19-5-7-22-8-6-19/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOCGCSHLPEXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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